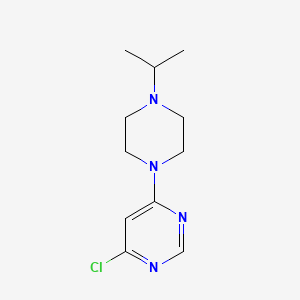

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine

説明

Molecular Structure Analysis

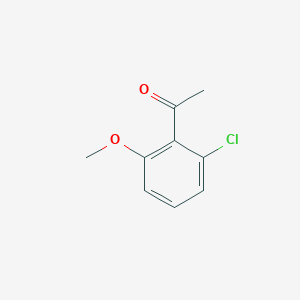

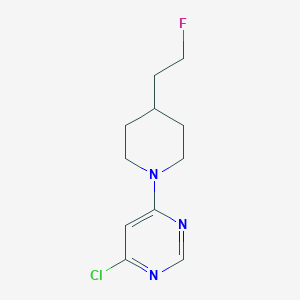

The molecular structure of “4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions.Chemical Reactions Analysis

Pyrimidines, including “4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine”, have been described with a wide range of biological potential . They are integral parts of DNA and RNA and impart diverse pharmacological properties .Physical And Chemical Properties Analysis

“4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine” is a white powder . Its 1H NMR spectrum and 13C NMR spectrum have been reported .科学的研究の応用

Positron Emission Tomography (PET) Imaging

This compound has been utilized in the development of PET imaging ligands . Specifically, it serves as a precursor for radioligands targeting the Colony-Stimulating Factor 1 Receptor (CSF1R) . CSF1R is an emerging target for neuroinflammation imaging, which is crucial in understanding and diagnosing neurodegenerative diseases like Alzheimer’s Disease (AD). The compound’s ability to bind with CSF1R makes it a valuable tool in the synthesis of radioligands for PET imaging.

Neuroinflammation Research

Due to its role in PET imaging ligands for CSF1R, 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine contributes significantly to neuroinflammation research . It helps in visualizing and quantifying the activation of microglia, which are pivotal in the neuroinflammatory process. This can lead to better understanding and potential treatments for various neurodegenerative conditions.

Antibacterial Activity

Research into N-substituted derivatives of similar compounds has shown potential antibacterial activity . While not directly linked to 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine , the structural similarities suggest that it could be modified to enhance its antibacterial properties. This opens up possibilities for the compound to be used in the development of new antibacterial agents.

Alzheimer’s Disease Treatment

Compounds structurally related to 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine have been found to inhibit enzymes like acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease, indicating that this compound could potentially be developed into a therapeutic agent for such neurodegenerative diseases.

Synthesis of Antipsychotic Medications

The compound’s structure is closely related to intermediates used in the synthesis of antipsychotic drugs . This suggests that it could be a key intermediate in the production of medications for psychiatric disorders, such as schizophrenia.

Radiopharmaceutical Sciences

In the field of radiopharmaceutical sciences, the compound is used to create radiofluorinated ligands . These ligands are essential for tracing and imaging in various diagnostic procedures, making the compound a significant contributor to the advancement of radiopharmaceuticals.

Organic Synthesis

The compound is also important in organic chemistry for the synthesis of new pyrimidine derivatives . These derivatives have numerous applications, including in the development of drugs and other chemical entities.

Drug Development and Modification

Lastly, the compound’s versatile structure allows for various modifications, making it a valuable scaffold in drug development . By altering functional groups, researchers can create new molecules with improved efficacy and reduced toxicity for various medical applications.

将来の方向性

作用機序

The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known for their wide range of biological activities, including acting on the central nervous system, cardiovascular system, and immune system .

The presence of a fluorine atom can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Fluorine can enhance the metabolic stability of a drug, increase its lipophilicity, and improve its ability to penetrate cell membranes, thereby potentially enhancing its bioavailability .

特性

IUPAC Name |

4-chloro-6-[4-(2-fluoroethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClFN3/c12-10-7-11(15-8-14-10)16-5-2-9(1-4-13)3-6-16/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUUBECZGFALLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)

![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)

![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)

![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)